N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic sulfonamide derivative characterized by a thienopyrazole core fused with a benzamide moiety bearing a pyrrolidine-sulfonyl substituent. Crystallographic analysis tools like SHELX have been instrumental in resolving such complex structures, ensuring precise determination of bond lengths, angles, and conformation .
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c27-22(16-8-10-18(11-9-16)31(28,29)25-12-4-5-13-25)23-21-19-14-30-15-20(19)24-26(21)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOYDMYGFLIHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of thienopyrazole derivatives. Its unique structural features suggest significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activities, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- A thienopyrazole core, which is known for various biological activities.
- A pyrrolidine sulfonamide moiety that enhances its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 378.47 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Antitumor Activity
- Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have indicated that thienopyrazole compounds can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are crucial in tumor progression .
- In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines at micromolar concentrations.
-
Anti-inflammatory Effects
- The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, this compound exhibited up to 85% inhibition of TNF-α production .
- Its mechanism involves the downregulation of NF-kB signaling pathways, which are pivotal in inflammation.
- Antimicrobial Properties
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- Cytokine Modulation : It affects the production of inflammatory cytokines through interference with signaling pathways.
Ongoing research aims to elucidate the precise molecular targets and pathways affected by this compound.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a controlled study involving several pyrazole derivatives, this compound was found to inhibit the growth of human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM. This suggests a potent antitumor effect relative to other tested compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives, which are widely studied for their diverse biological activities. Below is a detailed comparison with analogous compounds, focusing on structural features, synthesis routes, and inferred properties.
Key Observations :
Thiazole-containing analogs (e.g., 4-(...)-N-(2-thiazolyl)-benzenesulfonamide) prioritize hydrogen bonding via nitrogen atoms, whereas the pyrrolidine-sulfonyl group in the target compound introduces steric bulk and basicity.
Sulfonamide Substituent Impact: The pyrrolidine-sulfonyl group in the target compound likely enhances solubility compared to simpler methyl or thiazolyl substituents, as seen in the other analogs . Tosyl (4-methylbenzenesulfonyl) groups, as in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide, are associated with improved metabolic stability but reduced conformational flexibility.
Synthesis Pathways :
- The target compound’s synthesis likely follows a standard sulfonamide formation route (e.g., coupling a sulfonyl chloride with an amine), akin to methods used for pyridine-based analogs .
- In contrast, thiazole-containing derivatives require multi-step reactions involving isothiocyanato intermediates .
Research Findings and Limitations
- Kinase Inhibition: Thienopyrazole derivatives are known to target ATP-binding sites in kinases due to their planar structure and hydrogen-bonding capacity.
- Antimicrobial Activity : Sulfonamide-thiazole hybrids exhibit broad-spectrum antibacterial effects, implying possible similar activity in the target compound .
Limitations :
- Comparative pharmacokinetic or toxicity profiles are absent, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
